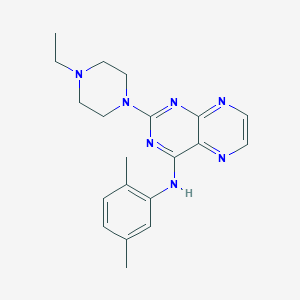

![molecular formula C9H12N4 B6491271 2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-8-amine CAS No. 71064-78-3](/img/structure/B6491271.png)

2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-8-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-8-amine” is a nitrogen-containing heterocyclic compound . Heterocyclic compounds are cyclic compounds with at least two different elements as atom of ring members . In the five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel [1,2,4]triazolo [4,3- a ]pyrazine derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . Another study reported the synthesis of nineteen novel 1,2,4-triazole derivatives including 1,3-diphenyl-2- (1H-1,2,4-triazol-1-yl) propan-1-ones .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as melting point, 1 H and 13 C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds can be complex. For example, new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques such as melting point, 1 H and 13 C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .科学研究应用

2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-8-amine has been studied for its potential applications in a variety of scientific research areas. It has been studied as a potential inhibitor of the enzyme dihydroorotate dehydrogenase, which is involved in the regulation of cell growth. It has also been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. Additionally, this compound has been studied as a potential inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs.

作用机制

Target of Action

The primary target of 2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-8-amine is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway, which plays a pivotal role in many biological processes including metabolism and aging .

Mode of Action

The compound interacts with its target, NAMPT, and modulates its activityIt’s known that modulation of nampt activity can have significant effects on the nad+ salvage pathway .

Biochemical Pathways

The compound affects the NAD+ salvage pathway by modulating the activity of NAMPT . This pathway plays a crucial role in many biological processes, including metabolism and aging . Changes in this pathway can have downstream effects on these processes.

Result of Action

Given its target and mode of action, it can be inferred that the compound may influence cellular metabolism and aging processes by modulating the nad+ salvage pathway .

实验室实验的优点和局限性

2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-8-amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. Additionally, it is non-toxic and has a low cost. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, so it must be dissolved in an organic solvent before use. Additionally, it is not very soluble in organic solvents, so it must be used at high concentrations.

未来方向

There are many potential future directions for the study of 2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-8-amine. Further research could be done to determine its potential therapeutic uses, such as its ability to inhibit the enzymes dihydroorotate dehydrogenase, acetylcholinesterase, and cytochrome P450. Additionally, further research could be done to determine its potential anti-inflammatory, anti-cancer, and anti-bacterial properties. Finally, further research could be done to determine its potential neuroprotective effects and its potential use in the treatment of neurodegenerative diseases.

合成方法

2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-8-amine can be synthesized in a two-step process using 2-bromopropane and 1,2,4-triazole. In the first step, the 2-bromopropane is reacted with 1,2,4-triazole in methanol in the presence of potassium carbonate to form 2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-amine. In the second step, the product is then reacted with acetic anhydride in the presence of potassium carbonate to form this compound.

安全和危害

The safety and hazards associated with “2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-8-amine” and similar compounds can vary. For instance, some compounds have been reported to exhibit cytotoxicity at certain concentrations . Additionally, certain compounds may pose hazards such as skin and eye irritation .

生化分析

Biochemical Properties

It is known that 1,2,4-triazolo[1,5-a]pyridine derivatives, to which this compound belongs, have been found in numerous natural products exhibiting immense biological activities . They exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors .

Cellular Effects

It is known that depending on the substitution pattern, microtubule (MT)‐targeting 1,2,4‐triazolo[1,5‐a]pyrimidines can produce different cellular responses in mammalian cells . This may be due to these compounds interacting with distinct binding sites within the MT structure .

Molecular Mechanism

It is known that the synthesis of this compound involves a tandem reaction using enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .

Metabolic Pathways

It is known that the synthesis of this compound involves a tandem reaction using enaminonitriles and benzohydrazides .

属性

IUPAC Name |

2-propan-2-yl-[1,2,4]triazolo[1,5-a]pyridin-8-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4/c1-6(2)8-11-9-7(10)4-3-5-13(9)12-8/h3-6H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPKMUPHDWULCMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN2C=CC=C(C2=N1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

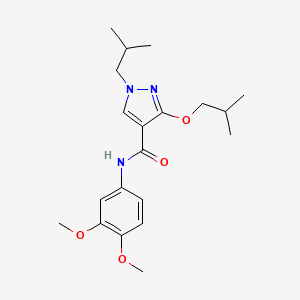

![N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-1,3,4-oxadiazol-2-yl}-2-(4-methylphenyl)acetamide](/img/structure/B6491200.png)

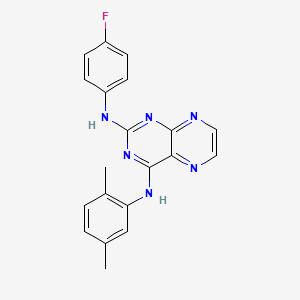

![N4-(4-fluorophenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine](/img/structure/B6491209.png)

![N-(3-acetamidophenyl)-3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B6491229.png)

![3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B6491231.png)

![2-fluoro-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide](/img/structure/B6491242.png)

![N-(3-methoxyphenyl)-1-methyl-6-oxo-2-{[(pyridin-2-yl)methyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B6491249.png)

![N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2-{[(pyridin-3-yl)methyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B6491256.png)

![N-[(4-chlorophenyl)methyl]-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B6491259.png)

![2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6491267.png)

![3-({[6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine](/img/structure/B6491279.png)

![3-[(2-fluorophenyl)methyl]-6-(methoxymethyl)-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6491298.png)